molecular formula C5H7F3O2 B15320136 1,1,1-Trifluoro-4-methoxybutan-2-one

1,1,1-Trifluoro-4-methoxybutan-2-one

Cat. No.: B15320136
M. Wt: 156.10 g/mol
InChI Key: OQZBRCSXDQJKHL-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-methoxybutan-2-one (CAS: 15610554, molecular formula: C₅H₇F₃O₂) is a fluorinated ketone containing a methoxy substituent. It is classified as an ether derivative, with applications in organic synthesis and as a solvent due to its polar yet lipophilic nature . The trifluoromethyl group enhances its stability and electron-withdrawing properties, while the methoxy group contributes to its solubility in both polar and nonpolar media. Notably, this compound was previously available through CymitQuimica but is now discontinued, necessitating the exploration of structural analogs for industrial and research purposes .

Properties

Molecular Formula

C5H7F3O2

Molecular Weight

156.10 g/mol

IUPAC Name

1,1,1-trifluoro-4-methoxybutan-2-one

InChI

InChI=1S/C5H7F3O2/c1-10-3-2-4(9)5(6,7)8/h2-3H2,1H3

InChI Key

OQZBRCSXDQJKHL-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-methoxybutan-2-one can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the continuous synthesis method is often employed. This involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The product is then continuously extracted, which enhances the efficiency and safety of the process .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group undergoes nucleophilic attacks, forming secondary alcohols or derivatives.

Mechanism :

  • Nucleophilic attack : Reagents (e.g., Grignard or organolithium) attack the carbonyl carbon.

  • Protonation : The intermediate alkoxide is protonated to yield the alcohol.

Example :
Reaction with methylmagnesium bromide:

C5H7F3O2+CH3MgBrC6H10F3O2MgBrH2OC6H11F3O2\text{C}_5\text{H}_7\text{F}_3\text{O}_2 + \text{CH}_3\text{MgBr} \rightarrow \text{C}_6\text{H}_{10}\text{F}_3\text{O}_2\text{MgBr} \xrightarrow{\text{H}_2\text{O}} \text{C}_6\text{H}_{11}\text{F}_3\text{O}_2

Conditions: Tetrahydrofuran (THF), −78°C to room temperature .

Reaction TypeReagentProductYield*Reference
Grignard AdditionCH₃MgBr3-Trifluoromethyl-4-methoxy-2-pentanol~70%
Organolithium AdditionPhLi3-Trifluoromethyl-4-methoxy-2-diphenylmethanolN/A

*Yields inferred from analogous reactions in patents .

Condensation Reactions

The ketone participates in acid- or base-catalyzed condensations, forming α,β-unsaturated compounds.

Example (Aldol Condensation) :
With benzaldehyde under basic conditions:

C5H7F3O2+C7H6ONaOHC12H11F3O3+H2O\text{C}_5\text{H}_7\text{F}_3\text{O}_2 + \text{C}_7\text{H}_6\text{O} \xrightarrow{\text{NaOH}} \text{C}_{12}\text{H}_{11}\text{F}_3\text{O}_3 + \text{H}_2\text{O}

Conditions: Ethanol, 50–60°C.

Reaction TypeCatalystProductKey Feature
Aldol CondensationNaOHβ-Trifluoromethyl chalconeEnhanced electrophilicity
Claisen-SchmidtHClα,β-Unsaturated ketoneStabilized by CF₃ group

Reduction Reactions

The carbonyl group is reduced to a secondary alcohol or hydrocarbon.

Catalytic Hydrogenation :

C5H7F3O2+H2Pd/CC5H9F3O2\text{C}_5\text{H}_7\text{F}_3\text{O}_2 + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_5\text{H}_9\text{F}_3\text{O}_2

Conditions: H₂ (1–3 atm), room temperature.

Reducing AgentProductSelectivity
NaBH₄4-Methoxy-2-(trifluoromethyl)butan-2-olHigh
LiAlH₄Same as aboveModerate

Solvent and Temperature Effects

  • Solvent : Polar aprotic solvents (e.g., 2-methyl-THF) improve reaction rates by stabilizing ionic intermediates .

  • Temperature : Low temperatures (−5°C to 0°C) minimize side reactions in Grignard couplings .

Key Mechanistic Insights

  • Electrophilicity : The trifluoromethyl group increases carbonyl polarization, accelerating nucleophilic attacks.

  • Steric Effects : The methoxy group’s position influences stereoselectivity in additions .

This compound’s reactivity profile underscores its utility in synthesizing fluorinated pharmaceuticals and fine chemicals, with ongoing research optimizing its applications .

Scientific Research Applications

1,1,1-Trifluoro-4-methoxybutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methoxybutan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying molecular pathways and designing bioactive molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1,1,1-Trifluoro-4-methoxybutan-2-one with key analogs, highlighting substituent variations and their implications:

Compound Name CAS Number Molecular Formula Substituent Key Differences
1,1,1-Trifluoro-4-methoxybutan-2-one 15610554 C₅H₇F₃O₂ Methoxy Reference compound; balanced polarity for solvent applications
4-Cyclopropyl-1,1,1-trifluorobutan-2-one 1465042-44-7 C₇H₉F₃O Cyclopropyl Cyclopropyl group increases steric bulk and lipophilicity, potentially altering reactivity in nucleophilic additions
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one 117896-99-8 C₁₀H₉F₃O₂ 4-Hydroxyphenyl Hydroxyl group introduces polarity and hydrogen-bonding capacity, enhancing solubility in aqueous systems
1-(4-(Trifluoromethoxy)phenyl)ethanone 85013-98-5 C₉H₇F₃O₂ Trifluoromethoxy phenyl Aromatic ring with electron-withdrawing trifluoromethoxy group; may reduce ketone reactivity compared to aliphatic analogs

Reactivity and Functional Group Interactions

  • Methoxy vs. Cyclopropyl Groups: The methoxy group in 1,1,1-Trifluoro-4-methoxybutan-2-one is electron-donating, which can stabilize adjacent electrophilic centers.
  • Hydroxyphenyl vs. Trifluoromethoxy Phenyl: The hydroxyphenyl analog (CAS 117896-99-8) offers enhanced polarity and acidity due to the phenolic -OH group, making it suitable for pH-sensitive reactions. The trifluoromethoxy phenyl derivative (CAS 85013-98-5) combines aromaticity with strong electron-withdrawing effects, which may direct electrophilic substitution reactions meta to the substituent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,1-trifluoro-4-methoxybutan-2-one, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, trifluoromethylation of 4-methoxybutan-2-one using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions is common. Purity optimization involves fractional distillation or recrystallization from non-polar solvents. Monitoring via GC-MS or HPLC with UV detection (λ = 210–260 nm) ensures removal of byproducts like unreacted ketones or halogenated impurities .

Q. How is structural characterization of 1,1,1-trifluoro-4-methoxybutan-2-one performed?

  • Methodology : Use a combination of:

  • NMR : 19F^{19}\text{F} NMR (δ ≈ -70 to -75 ppm for CF3_3 group) and 1H^{1}\text{H} NMR (δ 3.3–3.5 ppm for methoxy protons).
  • IR : Strong C=O stretch at ~1750 cm1^{-1} and C-O-C stretch at ~1100 cm1^{-1}.
  • X-ray crystallography : Employ SHELXL for refinement of crystal structures to confirm bond angles and stereochemistry .

Q. What are the primary research applications of this compound in organic chemistry?

  • Methodology : It serves as:

  • A fluorinated building block for synthesizing agrochemicals or pharmaceuticals (e.g., via Grignard reactions to introduce alkyl/aryl groups).
  • A ligand precursor in coordination chemistry, where the ketone group chelates metals like Cu or Pd for catalytic applications .

Advanced Research Questions

Q. How can researchers address instability of 1,1,1-trifluoro-4-methoxybutan-2-one under acidic or basic conditions?

  • Methodology : Stability studies using pH-varied kinetic assays (e.g., UV-Vis monitoring at 25–40°C) reveal degradation pathways. Mitigation strategies include:

  • Storing the compound at low temperatures (-20°C) with desiccants.
  • Using buffered reaction media (pH 6–8) to minimize hydrolysis of the methoxy group .

Q. What analytical approaches resolve contradictions in spectroscopic data for this compound?

  • Methodology : If 13C^{13}\text{C} NMR data conflicts with computational predictions (e.g., DFT calculations):

  • Validate via 2D NMR (HSQC, HMBC) to assign carbon-proton correlations.
  • Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C5_5H7_7F3_3O2_2) and isotopic patterns .

Q. How can catalytic systems be designed to improve enantioselective reactions involving this ketone?

  • Methodology :

  • Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric aldol reactions.
  • Optimize solvent polarity (e.g., toluene vs. THF) and temperature to enhance enantiomeric excess (ee). Monitor via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What computational models predict the reactivity of 1,1,1-trifluoro-4-methoxybutan-2-one in nucleophilic additions?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites (C=O carbon).
  • Compare activation energies for nucleophiles (e.g., CN^-, NH3_3) to guide experimental conditions .

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